Isopropyl 5-(diphenylphosphoryl)pentanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Isopropyl 5-(diphenylphosphoryl)pentanoate often involves multi-step reactions, including esterification, halogen exchange, and Michaelis–Arbuzov reactions. For instance, the synthesis of Benzyl 5-(diisopropoxyphosphoryl)pentanoate, an analog compound, is achieved from 5-bromopentanoic acid through esterification with benzyl alcohol, Finkelstein halogen exchange, and a subsequent Michaelis–Arbuzov reaction (Weyna et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to Isopropyl 5-(diphenylphosphoryl)pentanoate is characterized using spectroscopic methods such as NMR, IR, Raman, and X-ray diffraction. For example, the structural elucidation of β-Diphenylphosphorylated alkanones and related compounds was conducted using these techniques, providing detailed insights into the molecular geometry and electronic structure (Goryunov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving phosphorane derivatives, for instance, showcase the versatility of these compounds in forming complex structures through conjugate additions and cyclomanganation processes. These reactions highlight the reactivity of the phosphorus center and its role in forming diverse molecular architectures (Timosheva et al., 2006).
Physical Properties Analysis
The physical properties of compounds like Isopropyl 5-(diphenylphosphoryl)pentanoate can be inferred from related substances. These properties include solubility, melting point, and stability, which are crucial for handling and application in chemical syntheses. Studies on analogous compounds provide a foundation for understanding the physical behavior of these molecules in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are pivotal. Research on similar compounds demonstrates the influence of the phosphorus-containing group on the overall chemical behavior, including nucleophilicity, electrophilicity, and potential as catalysts or reagents in organic synthesis (Yu et al., 2013).
Scientific Research Applications
Synthesis and Enzyme Inhibition : Benzyl 5-(diisopropoxyphosphoryl)pentanoate, a related compound, was synthesized from 5-bromopentanoic acid and characterized as a potential enzyme inhibitor (Weyna et al., 2007).
Antioxidant Properties : Isoespintanol, a compound structurally similar to Isopropyl 5-(diphenylphosphoryl)pentanoate, showed potent antioxidant properties, suggesting potential applications in health and medicine (Rojano et al., 2008).
Pharmaceutical Applications : Ethyl 2-N-acetyl3-5-diphenyl-5oxo-pentanoate was synthesized and tested for its cytotoxic activity and potential as an enzyme inhibitor, which indicates its relevance in drug development and biochemistry (Líns et al., 2015).
Catalysis in Organic Chemistry : Research on regioselective hydroformylation of olefins using Pt/Sn complexes with large bite angle diphosphines explored new methods in organic synthesis, relevant to compounds like Isopropyl 5-(diphenylphosphoryl)pentanoate (Meessen et al., 1998).
Coordination Polymers and Luminescence Studies : The study of lanthanide coordination polymers with bis(diphenylphosphoryl)bicyclo[1.1.1]pentane revealed insights into the crystal structures and luminescence properties of such compounds, which are important in material science and chemistry (Spíchal et al., 2013).
Stereocontrol in Organic Reactions : The Horner–Wadsworth–Emmons (HWE) reaction with ethyl diphenylphosphonoacetate, structurally related to Isopropyl 5-(diphenylphosphoryl)pentanoate, was used to achieve stereocontrol in the synthesis of important organic compounds (Martyn et al., 2001).
properties
IUPAC Name |
propan-2-yl 5-diphenylphosphorylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSCAFULQNHZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 5-(diphenylphosphoryl)pentanoate | |
CAS RN |
2088449-88-9 | |
Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.